

# Clinical Epidemiology and Severity of Hepatotoxicity

Author: Smolecule Technical Support Team. Date: February 2026

## Compound Focus: Pyrazinamide

CAS No.: 98-96-4

Cat. No.: S540690

[Get Quote](#)

The table below summarizes the key clinical differences in hepatotoxicity between **Pyrazinamide** and Isoniazid, drawn from clinical studies and meta-analyses.

| Feature                                   | Pyrazinamide (PZA)                                                                        | Isoniazid (INH)                                       |
|-------------------------------------------|-------------------------------------------------------------------------------------------|-------------------------------------------------------|
| Reported Incidence in Combination Therapy | 4.4% [1]                                                                                  | Most frequently implicated drug in clinical cases [2] |
| Incidence in Monotherapy                  | 5.7% [1]                                                                                  | N/A                                                   |
| Dose-Hepatotoxicity Relationship          | Shows a trend with increasing dose: 4.2% (30 mg/kg), 5.5% (40 mg/kg), 9.8% (60 mg/kg) [1] | Associated with high doses per kg of body weight [3]  |
| Typical Onset                             | Early in treatment (first 2-8 weeks) [2]                                                  | Early in treatment (first 2-8 weeks) [2]              |
| Intrinsic Hepatotoxic Potential           | Considered to have the <b>highest</b> potential among first-line drugs [2]                | High, but less than PZA [2]                           |

| Feature             | Pyrazinamide (PZA)                                                                                             | Isoniazid (INH)                                             |
|---------------------|----------------------------------------------------------------------------------------------------------------|-------------------------------------------------------------|
| Impact on Porphyria | Preclinical data suggest it may <b>not</b> exacerbate the condition, challenging current contraindications [4] | Contraindicated; mechanistically shown to exacerbate it [4] |

## Mechanistic Pathways of Hepatotoxicity

The hepatotoxicity of INH and PZA involves distinct metabolic pathways and mechanisms. The following diagram illustrates the key processes and their interactions for Isoniazid.



[Click to download full resolution via product page](#)

Diagram Title: Isoniazid Hepatotoxicity and Porphyria Mechanisms

In contrast to Isoniazid, **Pyrazinamide's** mechanism is less defined but involves different pathways and synergistic effects, as shown in the diagram below.



[Click to download full resolution via product page](#)

Diagram Title: **Pyrazinamide** Mechanisms and Toxicity Synergy

## Experimental Evidence and Key Protocols

The differing hepatotoxicity mechanisms are supported by specific experimental studies.

### Investigating Heme Biosynthesis Pathway Disruption

- **Objective:** To compare the effects of INH and PZA on the key enzymes of the heme biosynthesis pathway in the liver, explaining their contraindication in porphyria [4].

- **Methodology:**
  - **In Vivo Model:** Wild-type C57BL/6 mice were treated with INH (400 mg/L) or PZA (2000 mg/L) in drinking water for 14 days (subchronic exposure). Another group received a single oral dose for acute effect analysis [4].
  - **Molecular Analysis:** Liver samples were analyzed via qPCR and Western Blot to measure the expression of **Alas1** (the rate-limiting enzyme) and **Fech** (the final-step enzyme) [4].
  - **Metabolomic Analysis:** Hepatic and fecal levels of the toxic intermediates **Aminolevulinic Acid (ALA)** and **Protoporphyrin IX (PPIX)** were quantified using UPLC-QTOFMS [4].
- **Key Findings:** INH significantly **upregulated Alas1** and **downregulated Fech**, leading to ALA and PPIX accumulation. In contrast, PZA had **no measurable effect** on either enzyme or their metabolites, challenging its current contraindication in porphyria [4].

## Assessing Synergistic Toxicity in Cell Models

- **Objective:** To evaluate the potential for drug interactions to exacerbate the in vitro hepatotoxicity of INH and PZA [5].
- **Methodology:**
  - **Cell Model:** Human hepatoma cells (HepG2) were used [5].
  - **Pre-treatment and Treatment:** Cells were pre-treated for 24 hours with non-toxic concentrations of INH, its metabolite hydrazine (HYD), rifampicin (RIF), or PZA. They were then exposed to increasing concentrations of one of the drugs [5].
  - **Cytotoxicity Assay:** Cell viability was measured using the WST-1 assay, and the half-maximal inhibitory concentration (IC<sub>50</sub>) was calculated. A decrease in IC<sub>50</sub> after pre-treatment indicated increased toxicity [5].
- **Key Findings:** Pre-treatment with INH or HYD significantly **increased the toxicity of PZA**. Pre-treatment with INH, HYD, or RIF also **increased the toxicity of INH** itself, demonstrating a synergistic hepatotoxic interaction [5].

## Risk Factors and Clinical Management

Understanding the risk profiles and clinical handling of hepatotoxicity is crucial for patient management.

- **Shared Risk Factors:** Advanced age, female sex, malnutrition, and pre-existing liver conditions are risk factors for hepatotoxicity from both drugs [6] [2]. Co-infection with HIV is a significant independent risk factor [3].
- **Clinical Management:** The cornerstone of managing hepatotoxicity is the immediate discontinuation of the antituberculosis regimen [2]. After liver function recovers, drugs are reintroduced sequentially

under close monitoring. A common approach is to reintroduce rifampicin first, followed by isoniazid, and then **pyrazinamide** [2].

- **Hepatic Adaptation:** A transient, asymptomatic elevation of transaminases can occur early in treatment and often resolves spontaneously without intervention. Distinguishing this from true hepatotoxicity is critical to avoid unnecessary treatment interruption [2].

## Conclusion

In summary, while both **Pyrazinamide** and Isoniazid are first-line drugs critical to tuberculosis treatment, their hepatotoxicity profiles are distinct. **Pyrazinamide** appears to have a **higher intrinsic hepatotoxic potential**, whereas Isoniazid is more **frequently implicated in clinical cases** and has a clearer **dose-dependent relationship** and defined mechanism involving toxic metabolites and heme pathway disruption. A key finding from recent research is that Isoniazid, but not **Pyrazinamide**, disrupts the heme biosynthesis pathway, which may necessitate a re-evaluation of their contraindications in patients with porphyria [4]. Furthermore, evidence of **synergistic toxicity** when these drugs are combined [5] underscores the complexity of managing liver injury in tuberculosis therapy.

### Need Custom Synthesis?

Email: [info@smolecule.com](mailto:info@smolecule.com) or Request Quote Online.

## References

1. Clinical and Toxicodynamic Evidence that High-Dose ... [pmc.ncbi.nlm.nih.gov]
2. Understanding antituberculosis drug-induced hepatotoxicity [pmc.ncbi.nlm.nih.gov]
3. Hepatotoxicity due to rifampicin, isoniazid and ... [elsevier.es]
4. Comparison of Pyrazinamide with Isoniazid for Their ... [pmc.ncbi.nlm.nih.gov]
5. (PDF) Isoniazid and its toxic metabolite hydrazine induce in vitro... [academia.edu]
6. Antituberculosis drug-induced hepatotoxicity : concise up-to-date review [pubmed.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [Clinical Epidemiology and Severity of Hepatotoxicity]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b540690#pyrazinamide-vs-isoniazid-hepatotoxicity-comparison>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)